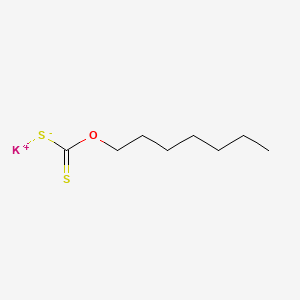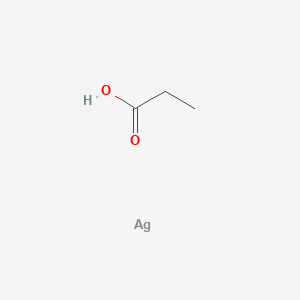
Silver(1+) propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silver(1+) propionate can be synthesized through a metathesis reaction. One common method involves reacting silver nitrate (AgNO3) with sodium propionate (C3H5NaO2) in an aqueous solution. The reaction proceeds as follows:
AgNO3+C3H5NaO2→C3H5AgO2+NaNO3
The silver propionate precipitates out of the solution and can be collected by filtration and dried.
Industrial Production Methods: Industrial production of this compound typically involves similar metathesis reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reactants and controlled reaction environments are crucial to prevent contamination and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Silver(1+) propionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide (Ag2O) and propionic acid.
Reduction: It can be reduced to metallic silver (Ag) under certain conditions.
Substitution: The propionate group can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) are commonly employed.
Substitution: Ligands such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products:
Oxidation: Silver oxide (Ag2O) and propionic acid.
Reduction: Metallic silver (Ag).
Substitution: Silver halides (AgCl, AgBr) and corresponding propionic acid derivatives.
Aplicaciones Científicas De Investigación
Silver(1+) propionate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silver compounds and nanomaterials.
Biology: Silver compounds, including this compound, are studied for their antimicrobial properties.
Medicine: Research is ongoing into the use of silver compounds in wound dressings and antimicrobial coatings.
Industry: It is used in the production of conductive inks and pastes for electronic applications.
Mecanismo De Acción
The mechanism of action of silver(1+) propionate primarily involves the release of silver ions (Ag+). These ions interact with microbial cell membranes, leading to cell damage and death. The silver ions can also bind to DNA and proteins, disrupting essential cellular processes. This antimicrobial action makes this compound valuable in medical and industrial applications.
Comparación Con Compuestos Similares
- Silver acetate (C2H3AgO2)
- Silver butyrate (C4H7AgO2)
- Silver benzoate (C7H5AgO2)
Comparison: Silver(1+) propionate is unique due to its specific chain length and properties. Compared to silver acetate, it has a longer carbon chain, which can influence its solubility and reactivity. Silver butyrate and silver benzoate have even longer chains, which further alter their physical and chemical properties. The choice of compound depends on the specific application and desired properties.
Propiedades
Número CAS |
5489-14-5 |
|---|---|
Fórmula molecular |
C3H6AgO2 |
Peso molecular |
181.95 g/mol |
Nombre IUPAC |
propanoic acid;silver |
InChI |
InChI=1S/C3H6O2.Ag/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
Clave InChI |
PVRLVPAHFKKRNI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Coceth-25 [INCI]](/img/structure/B12664055.png)
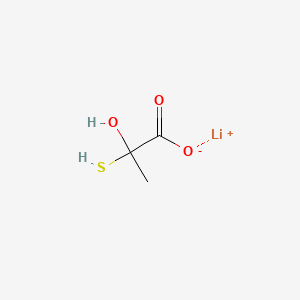



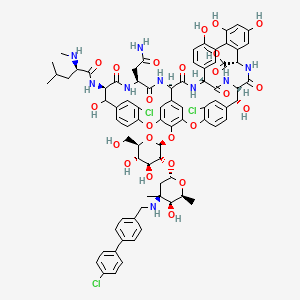
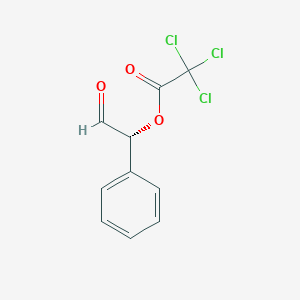


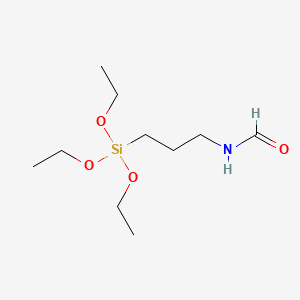
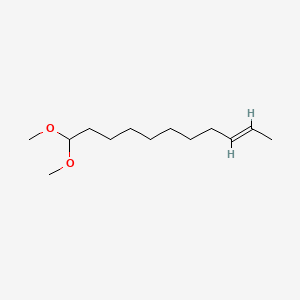
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)

